N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Description

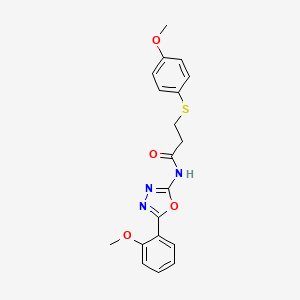

The compound N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide features a 1,3,4-oxadiazole core substituted at position 5 with a 2-methoxyphenyl group. A propanamide side chain is attached to position 2 of the oxadiazole, with a sulfur atom bridging to a 4-methoxyphenyl group. This structure combines aromatic methoxy substituents, a thioether linkage, and a propanamide moiety, which are common in bioactive heterocycles.

Propriétés

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-24-13-7-9-14(10-8-13)27-12-11-17(23)20-19-22-21-18(26-19)15-5-3-4-6-16(15)25-2/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXSURMODIFNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound that belongs to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 304.36 g/mol

The oxadiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities including:

- Anticancer Activity : Many studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms.

- Antimicrobial Properties : Some compounds within this class have demonstrated effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation in various models.

The anticancer activity of this compound may involve:

- Apoptosis Induction : Studies show that compounds containing the oxadiazole moiety can induce apoptosis in cancer cell lines such as MCF-7 and HeLa by activating caspase pathways and increasing p53 expression levels .

- Cell Cycle Arrest : Flow cytometry analyses have indicated that some oxadiazole derivatives cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and chromatin remodeling .

Case Studies

A detailed examination of related compounds has provided insights into their anticancer potential:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction |

| 5b | HeLa | 2.41 | Cell cycle arrest |

| 5c | PANC-1 | 0.75 | Enzyme inhibition |

These findings suggest that modifications to the oxadiazole structure can enhance biological activity and selectivity towards cancer cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound needs further exploration. Early studies indicate a favorable absorption profile with moderate toxicity levels in non-cancerous cells at therapeutic doses. However, comprehensive toxicity assessments are essential for clinical applications.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression.

Case Study: Anticancer Efficacy

In a study published in the ACS Omega, derivatives of oxadiazole were synthesized and evaluated for their anticancer activity against various cancer cell lines. For instance, a related compound demonstrated significant growth inhibition percentages (PGIs) against several cell lines including SNB-19 and OVCAR-8 with PGIs of 86.61% and 85.26%, respectively . This suggests that the oxadiazole structure may enhance the anticancer efficacy of compounds through mechanisms that warrant further investigation.

Pharmacological Studies

Pharmacological studies have indicated that compounds with the oxadiazole structure can also exhibit anti-diabetic properties. In vivo studies using genetically modified models have shown that certain derivatives significantly reduced glucose levels, indicating potential use in diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole ring and the propanamide side chain have been shown to influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved binding affinities for target proteins involved in disease pathways .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that incorporate starting materials such as 2-methoxyphenol and thioether derivatives. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations:

Substituent Effects on Melting Points :

- Bulkier groups (e.g., piperidinyl-sulfonyl in 8m , 8i ) correlate with higher melting points (108–144°C) compared to simpler aryl-substituted analogs like 8d (135°C). The target compound, lacking a piperidinyl group, may exhibit a lower melting point closer to 8d .

- Electron-withdrawing groups (e.g., nitro in 8h ) increase melting points (158–159°C), while electron-donating groups (e.g., methoxy in the target compound) may reduce thermal stability .

Molecular Weight and Solubility: The target compound (MW 397.45) is lighter than piperidinyl-containing analogs (MW >500), suggesting better solubility in polar solvents. Methoxy groups enhance hydrophilicity compared to nonpolar substituents like methyl or thiazole .

Q & A

Basic Question: What are the optimal synthetic routes for N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide?

Answer:

The synthesis typically involves:

- Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Thioether Coupling : Reaction of the oxadiazole intermediate with 3-bromo-N-(4-methoxyphenyl)propanamide in the presence of a base (e.g., K₂CO₃) to introduce the thioether moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. Monitor reactions via TLC and confirm structures using ¹H/¹³C NMR and HRMS .

Basic Question: How can the molecular structure of this compound be validated experimentally?

Answer:

Use a combination of:

- Spectroscopy : ¹H NMR (δ 7.5–6.8 ppm for aromatic protons, δ 3.8–3.7 ppm for methoxy groups) and ¹³C NMR (e.g., oxadiazole C=O at ~165 ppm) .

- X-ray Crystallography : Single-crystal diffraction (SHELX suite ) to confirm bond lengths/angles, especially the oxadiazole-thioether linkage.

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ matching theoretical mass (e.g., C₂₀H₁₈N₃O₃S: ~380.1 g/mol) .

Basic Question: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM .

- Enzyme Inhibition : Colorimetric assays for acetylcholinesterase (AChE) or urease inhibition, comparing IC₅₀ values to standard inhibitors (e.g., galantamine for AChE) .

Advanced Question: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

- Substituent Variation : Modify methoxy groups (e.g., replace with Cl, NO₂, or alkyl chains) to assess electronic/steric effects on target binding .

- Scaffold Hybridization : Fuse with thiazole or triazole rings (e.g., ’s bi-heterocyclic analogs) to enhance rigidity and interaction with enzymes .

- Pharmacokinetic Profiling : Use SwissADME to predict logP, solubility, and BBB permeability, guiding synthetic priorities .

Advanced Question: How can computational methods predict molecular targets?

Answer:

- Molecular Docking : Use AutoDock Vina to dock the compound into enzyme active sites (e.g., urease PDB: 4UBP). Focus on hydrogen bonds with oxadiazole and thioether moieties .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Advanced Question: What strategies resolve contradictions in biological data (e.g., variable IC₅₀ values)?

Answer:

- Assay Standardization : Control variables like pH (e.g., urease assays at pH 6.8), temperature, and DMSO concentration (<1%) .

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water) to rule out degradation products interfering with activity .

- Replicate Studies : Collaborate with independent labs to validate results, ensuring reproducibility across different instrumentation .

Advanced Question: How to optimize crystallization for X-ray studies?

Answer:

- Solvent Screening : Test slow evaporation in DMSO/water, chloroform/methanol, or ethyl acetate/hexane at 4°C .

- Crystal Harvesting : Use micromounts and cryoprotection (e.g., glycerol) for data collection at 100 K. Refine structures with SHELXL .

Advanced Question: What mechanistic studies elucidate its enzyme inhibition mode?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.